molecular formula C21H19ClFN3O2S B2626032 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide CAS No. 895778-53-7

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No. B2626032
CAS RN: 895778-53-7
M. Wt: 431.91
InChI Key: IKCLGFZVKPZQFT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a fluorophenyl group (a phenyl ring with a fluorine atom), and an oxalamide group (a type of amide). These features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiazole ring, the fluorophenyl group, and the oxalamide group. These groups could affect the overall shape of the molecule, its electronic properties, and its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, and the oxalamide group might undergo reactions at the carbonyl or amide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. For example, if it’s intended to be a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its properties, and evaluation of its potential uses, such as in pharmaceuticals or materials science .

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-12-16(22)7-4-8-17(12)26-20(28)19(27)24-10-9-18-13(2)25-21(29-18)14-5-3-6-15(23)11-14/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCLGFZVKPZQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

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